Cas no 16711-66-3 (Cholest-5-en-3-ol (3b)-, 3-[(9Z)-9-hexadecenoate])

Cholest-5-en-3-ol (3b)-, 3-[(9Z)-9-hexadecenoate] structure
16711-66-3 structure
Product Name:Cholest-5-en-3-ol (3b)-, 3-[(9Z)-9-hexadecenoate]
CAS No:16711-66-3
MF:C43H74O2
MW:623.04647397995
CID:180023
PubChem ID:13828666
Update Time:2025-09-26

Cholest-5-en-3-ol (3b)-, 3-[(9Z)-9-hexadecenoate] Chemical and Physical Properties

Names and Identifiers

    • Cholest-5-en-3-ol (3b)-, 3-[(9Z)-9-hexadecenoate]
    • CHOLESTERYL PALMITOLEATE CRYSTALLINE
    • AC1O6AGK
    • Cholest-5-en-3-ol (3beta)-, 9-hexadecenoate, (Z)-
    • cholesterol cis-9-hexadecenoate
    • Cholesteryl 9-hexadecenoate
    • Cholesteryl 9-palmitelaidate
    • Cholesteryl 9-palmitoleate
    • Cholesteryl cis-9-hexadecenoate
    • cholesteryl palmitoleate
    • cholesterol 1-palmitoleoate
    • 16:1(9Z) cholesterol ester
    • cholest-5-en-3beta-yl (9Z hexadecenoate
    • cholesterol 1-(9Z-hexadecenoic acid
    • Cholesterol Ester(16:1n7/0:0)
    • Cholesteryl palmitoleat
    • 1-palmitoleoyl-cholesterol
    • cholesterol 1-(9Z-hexadecenoate)
    • Cholesteryl cis-hexadecenoate
    • cholest-5-en-3beta-yl (9Z-hexadecenoate)
    • cholesterol 1-palmitoleoic acid
    • CE(16:1)
    • cholesteryl 1-(9Z-hexadecenoic acid)
    • UNII-132TTN4QMV
    • SCHEMBL22611952
    • Cholesterol Ester(16:1w7/0:0)
    • CHOLEST-5-EN-3-OL (3.BETA.)-, 3-((9Z)-9-HEXADECENOATE)
    • cholest-5-en-3beta-yl (9Z hexadecenoic acid
    • DTXSID801312800
    • CHOLEST-5-EN-3-OL (3.BETA.)-, 9-HEXADECENOATE
    • Cholesterol Ester(16:1/0:0)
    • cholesteryl 1-palmitoleoic acid
    • (Z)-Cholesterol 9-hexadecenoate
    • CHEBI:84323
    • CE(16:1/0:0)
    • cholesterol 1-(9Z-hexadecenoate
    • 1797-71-3
    • CE(16:1w7/0:0)
    • cholesteryl 1-(9Z-hexadecenoate
    • cholesteryl 1-(9Z-hexadecenoate)
    • LMST01020006
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate
    • cholesteryl 1-palmitoleoate
    • Cholesteryl palmitoleic acid
    • Cholesterol palmitoleate
    • CE(16:1(9Z))
    • 132TTN4QMV
    • CHOLESTEROL, 9-HEXADECENOATE
    • cholesterol 1-(9Z-hexadecenoic acid)
    • cholest-5-en-3beta-yl (9Z hexadecenoate)
    • 16711-66-3
    • (Z)-Cholesterol 9-hexadecenoic acid
    • Cholesterol Ester(16:1)
    • cholesteryl (9Z)-hexadecenoate
    • Q27157679
    • CHOLEST-5-EN-3-OL (3.BETA.)-, 3-(9-HEXADECENOATE)
    • (3beta)-cholest-5-en-3-yl (9Z)-hexadec-9-enoate
    • Cholesteryl cis-hexadecenoic acid
    • CE(16:1n7/0:0)
    • cholesteryl 1-(9Z-hexadecenoic acid
    • HY-113086
    • CS-0059523
    • Inchi: 1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1
    • InChI Key: HODJWNWCVNUPAQ-XDOSKZMUSA-N
    • SMILES: O(C(CCCCCCC/C=C\CCCCCC)=O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 622.568882
  • Monoisotopic Mass: 622.568882
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 20
  • Complexity: 946
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 15.5

Experimental Properties

  • Density: 1.694
  • Boiling Point: 440.1°Cat760mmHg
  • Flash Point: 220°C
  • Refractive Index: 1.511
  • PSA: 26.30000
  • LogP: 13.19690

Cholest-5-en-3-ol (3b)-, 3-[(9Z)-9-hexadecenoate] Security Information

  • Storage Condition:−20°C

Cholest-5-en-3-ol (3b)-, 3-[(9Z)-9-hexadecenoate] Pricemore >>

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